Hyoscyamine

Catalog No.
S530247
CAS No.
101-31-5
M.F
C17H24NO3+
M. Wt
289.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyoscyamine

CAS Number

101-31-5

Product Name

Hyoscyamine

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H24NO3+

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1

InChI Key

RKUNBYITZUJHSG-LGGPCSOHSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Solubility

3560 mg/L (at 20 °C)
1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS

Synonyms

Anaspaz, Atropine Sulfate, 3(S)-endo-Isomer, Atropine, 3(S)-endo-Isomer, Cytospaz, Hyoscyamine, Hyoscyamine Hydrobromide, Hyoscyamine Hydrochloride, Hyoscyamine Sulfate, Hyoscyamine Sulfate Anhydrous

Canonical SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Description

The exact mass of the compound Hyoscyamine is 289.16779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3560 mg/l (at 20 °c)1 g dissolves in 281 ml of water (ph 9.5), 69 ml of ether, 150 ml of benzene, 1 ml of chloroform; freely sol in alcohol, dil acids. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757064. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Atropine Derivatives - Atropine. It belongs to the ontological category of tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Anticholinergic Properties:

Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to anticholinergic effects. Scientists have explored these properties in various research areas:

  • Motion Sickness: Hyoscyamine's ability to inhibit nausea and vomiting makes it a valuable research subject for developing antiemetic drugs for motion sickness []. Studies investigate its efficacy alone or in combination with other medications to prevent or treat motion sickness symptoms.
  • Neurological Disorders: Hyoscyamine's potential role in managing symptoms of Parkinson's disease and other movement disorders is being explored due to its ability to control tremors and sialorrhea (excessive drooling) []. Research focuses on understanding its mechanism of action and potential side effects in this context.

Cognitive Enhancement:

Some research suggests that hyoscyamine might have cognitive-enhancing properties. Studies investigate its effect on memory and learning, particularly in individuals with Alzheimer's disease or other forms of dementia []. However, more research is needed to confirm these findings and determine the optimal dosage and potential side effects.

Antispasmodic Effects:

Hyoscyamine's ability to relax smooth muscles has led to its investigation as a treatment for various conditions causing spasms:

  • Irritable Bowel Syndrome (IBS): Research explores hyoscyamine's effectiveness in relieving abdominal cramps and pain associated with IBS []. Studies compare its efficacy to other medications and assess its side effect profile in this patient population.
  • Urinary Incontinence: Hyoscyamine's potential to relax bladder muscles is being investigated for managing urinary incontinence []. Research focuses on its efficacy and safety compared to other medications used for this condition.

Mydriasis and Cycloplegia:

Hyoscyamine can cause mydriasis (pupil dilation) and cycloplegia (paralysis of the accommodation reflex). This property makes it a useful research tool in ophthalmology:

  • Ocular Examinations: Dilating the pupil allows for a more comprehensive examination of the retina and other internal structures of the eye []. Scientists use hyoscyamine to study various eye diseases and assess treatment effectiveness.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL
WHITE CRYSTALLINE POWDER

XLogP3

1.8

Exact Mass

289.16779

LogP

1.8

Appearance

Solid powder

Melting Point

108.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PX44XO846X

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

For treatment of bladder spasms, peptic ulcer disease, diverticulitis, colic, irritable bowel syndrome, cystitis, and pancreatitis. Also used to treat certain heart conditions, to control the symptoms of Parkinson's disease and rhinitis.

Livertox Summary

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Anti-Arrhythmia Agents; Antidotes; Bronchodilator Agents; Muscarinic Antagonists; Mydriatics; Parasympatholytics
/L-HYOSCYAMINE IS/ THE LEVOROTATORY ISOMER OF THE RACEMIC MIXTURE.../DL-ATROPINE/, & THEREFORE 1/2 OF ATROPINE IS HYOSCYAMINE. SINCE DEXTROROTATORY ISOMER IS NEARLY INACTIVE, THE POTENCY OF HYOSCYAMINE IS APPROX TWICE THAT OF ATROPINE. ACTIONS /&/ USES...ARE SAME AS THOSE OF ANTIMUSCARINIC DRUGS IN GENERAL, EXCEPT THAT HYOSCYAMINE HAS NOT BEEN USED FOR OPHTHALMOLOGIC PURPOSES & IS OF LITTLE USE TO SUPPRESS GASTRIC SECRETION. ...ITS USE HAS MAINLY BEEN CONFINED TO THAT OF AN ANTISPASMODIC.
TEN MALE PATIENTS WITH CHRONIC DUODENAL ULCERATION WERE EXAMINED WITH AN AUGMENTED HISTAMINE TEST BEFORE AND DURING TREATMENT WITH OPTIMAL EFFECTIVE DOSES OF LONG-ACTING L-HYOSCYAMINE 0.84 MG, GIVEN 3 TIMES DAILY. ACID OUTPUT WAS STIMULATED AND SECRETORY VOLUME WAS SIGNIFICANTLY REDUCED DURING TREATMENT, WHILE THE PEPSIN AND INTRINSIC FACTOR SECRETION WERE UNALTERED.
IN HEALTHY VOLUNTEERS L-HYOSCYAMINE (0.6 MG, TWICE A DAY) AFFECTED SALIVARY SECRETION SIGNIFICANTLY. GASTRIC EMPTYING WAS SIGNIFICANTLY DELAYED BY L-HYOSCYAMINE COMPARED TO PIRENZEPINE. SWALLOWING-INDUCED ESOPHAGEAL PERISTALSIS WAS INHIBITED IN 51% BY L-HYOSCYAMINE. IT ALSO AFFECTED BOTH PUPIL-SIZE AND NEARPOINT DISTANCE.
TREATMENT WITH THE HIGHEST TOLERABLE DOSE OF L-HYOSCYAMINE IN SUSTAINED-RELEASE TABLETS 0.4-2.8 MG EVERY 8 HR REDUCED THE MEAN MAX ACID OUTPUT IN UNTREATED AND TREATED PATIENTS TO 0.37 AND 7.38 MEQ/15 MINUTES, RESPECTIVELY. IT ALSO SIGNIFICANTLY REDUCED THE ACID CONCN OF BASAL AND PENTAGASTRIN-STIMULATED GASTRIC SECRETION.
L-HYOSCYAMINE AT 1.4 AND 2.8 MG DECREASED THE GASTRIC EMPTYING RATE AND REDUCED THE DECREASE IN PH AND OSMOLARITY INDUCED BY THE TEST MEAL.

Pharmacology

L-Hyoscyamine, the active optical isomer of atropine (dl-hyoscyamine), is a tertiary amine anticholinergic gastrointestinal agent.
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA03 - Hyoscyamine

Mechanism of Action

Hyoscyamine competes favorably with acetylcholine for binding at muscarinic receptors in the salivary, bronchial, and sweat glands as well as in the eye, heart, and gastrointestinal tract. The actions of hyoscyamine result in a reduction in salivary, bronchial, gastric and sweat gland secretions, mydriasis, cycloplegia, change in heart rate, contraction of the bladder detrusor muscle and of the gastrointestinal smooth muscle, and decreased gastrointestinal motility.
MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS A COMPETITIVE ANTAGONISM OF THE ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. ... RECEPTORS AFFECTED ARE THOSE OF PERIPHERAL STRUCTURES THAT ARE...STIMULATED OR INHIBITED BY MUSCARINE, THAT IS, EXOCRINE GLANDS & SMOOTH & CARDIAC MUSCLE. RESPONSES TO POSTGANGLIONIC CHOLINERGIC NERVE STIMULATION ARE ALSO INHIBITED...BUT LESS READILY THAN RESPONSES TO INJECTED CHOLINE ESTERS. /ANTIMUSCARINIC DRUGS/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

101-31-5
5908-99-6

Associated Chemicals

Hyoscyamine, hydrobromide (l);306-03-6
Hyoscyamine, hydrochloride (l);5934-50-9

Wikipedia

(2S)-3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Hyoscyamine

Biological Half Life

The half life of hyoscyamine is 3.5 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

OBTAINED BY RESOLUTION OF ATROPINE: WERNER, MILTENBERGER; ANN 631: 163 (1960). ...FROM (-)-ACETYLTROPOYL CHLORIDE & ATROPINE HYDROCHLORIDE: FODOR ET AL; ACTA CHIM ACAD SCI HUNG 28(4) 409 (1961), CHEM ABSTR 61: 1903G (1964).
AN ALCOHOL EXTRACTION OF BELLADONNA LEAVES WAS PURIFIED BY REMOVING CHLOROPHYLLS, FATS AND RESINS AT PH 5-5.5. L-HYOSCYAMATE SULFATE WAS OBTAINED FROM PURIFIED ACIDIC EXTRACT CONTAINING ALKALOIDS.

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-: INACTIVE
EXPOSURE OF DATURA INNOXIA SEEDS TO GAMMA-IRRADIATION AT 0.5-1.0 KILOROENTGEN ENHANCED GERMINATING CAPACITY AND INCR VIABILITY & PRODUCTIVITY OF THE PLANTS AND INCREASED HYOSCAMINE AND SCOPOLAMINE CONTENT. A DOSE OF 20 KILOROENTGEN WAS LETHAL.

Analytic Laboratory Methods

HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATIONS ARE DESCRIBED FOR THE ANALYSIS OF HYOSCYAMINE-ATROPINE & SCOPOLAMINE IN COMBINATION PHARMACEUTICAL DOSAGE FORMS CONTAINING PHENOBARBITAL.
A SIMPLE, SPECIFIC AND SENSITIVE RADIOIMMUNOASSAY IS DESCRIBED FOR ATROPINE (DL-HYOSCYAMINE) AND L-HYOSCYAMINE.
A POST-COLUMN DERIVATIZATION SYSTEM USING THE FLUORIMETRIC ION-PAIR TECHNIQUE IS DESCRIBED. THE REACTION SYSTEM WAS TESTED WITH HYOSCYAMINE WHICH WAS MODERATELY RETAINED. DETECTION LIMIT WAS 200 PG.
HYOSCYAMINE WAS AMONG THE ALKALOIDS TESTED FOR IDENTIFICATION BY COLOR CHANGE SPECTROPHOTOMETRICALLY.
For more Analytic Laboratory Methods (Complete) data for (-)-HYOSCYAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A NEW, RAPID GAS CHROMATOGRAPHIC METHOD FOR BLOOD SCREENING IS PRESENTED FOR THE DETECTION OF BASIC DRUGS OF TOXICOLOGICAL INTEREST, INCLUDING (-)-HYOSCYAMINE.

Storage Conditions

KEEP WELL CLOSED & PROTECT FROM LIGHT & HEAT.

Interactions

L-HYOSCYAMINE (0.3 MG/KG) PREVENTED THE SALIVATION INDUCED IN MICE BY CHOLINERGIC AND ADRENERGIC DRUGS WITHOUT AFFECTING THE ACCOMPANYING TEMP RESPONSES. WHEN GIVEN 30 MIN BEFORE THE INJECTION OF AN ADRENERGIC SIALAGOGUE, IT DID NOT INHIBIT THE SALIVATION INDUCED BY D-AMPHETAMINE SULFATE BUT STILL DIMINISHED THAT CAUSED BY L-ISOPROTERENOL BITARTRATE.

Stability Shelf Life

AFFECTED BY LIGHT & HEAT

Dates

Modify: 2023-08-15
1: Qiang W, Hou YL, Li X, Xia K, Liao ZH. [Cloning and expression of the key
2: Ghobrial PM, Neuberger I, Guglielmo FF, Mitchell DG, Parker L, O'Kane PL, Roth
3: Jaremicz Z, Luczkiewicz M, Kisiel M, Zárate R, El Jaber-Vazdekis N, Migas P.
4: Naumann A, Kurtze L, Krähmer A, Hagels H, Schulz H. Discrimination of
5: Mulder PP, von Holst C, Nivarlet N, van Egmond HP. Intra- and inter-laboratory
6: Zaazaa HE, Salama NN, Abd El Halim LM, Salem MY, Abd El Fattah LE. Strategy
7: Cheng C, Lau JE, Earl MA. Use of atropine-diphenoxylate compared with
8: Cao YD, He YC, Li H, Kai GY, Xu JH, Yu HL. Efficient biosynthesis of rare
9: Nguyen TK, Jamali A, Lanoue A, Gontier E, Dauwe R. Unravelling the
10: Dehghan E, Shahriari Ahmadi F, Ghotbi Ravandi E, Reed DW, Covello PS, Bahrami
11: Dziomba S, Łepek T, Jaremicz Z, Łuczkiewicz M, Prahl A, Kowalski P.
12: Zhang XQ, Luo ZW, Zhang H, Wang FY, Sun JW, Sun M. [Scopolamine and
13: Qiang W, Wang YX, Zhang QZ, Li JD, Xia K, Wu NB, Liao ZH. [Expression pattern
14: Ryad A, Lakhdar K, Majda KS, Samia A, Mark A, Corinne AD, Eric G.
15: Simões PM, Niven JE, Ott SR. Phenotypic transformation affects associative
16: Li J, van Belkum MJ, Vederas JC. Functional characterization of recombinant
17: Kai G, Zhang A, Guo Y, Li L, Cui L, Luo X, Liu C, Xiao J. Enhancing the
18: Long Z, Wang C, Guo Z, Zhang X, Nordahl L, Zeng J, Zeng J, Liang X. A
19: Long SP, Lu Y, Wang YX, Yang CX, Lan XZ, Liao ZH. [Enhancement of tropane
20: Antoine Lanfranchi D, Tomi F, Casanova J. Enantiomeric differentiation of

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